Cas no 952987-22-3 (ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

Ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate is a specialized organic compound featuring a thiazole core functionalized with a carbamate and an N-alkylated carbamoyl moiety. Its structural design combines a thiazole heterocycle with a substituted phenyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both carbamate and carbamoyl functionalities suggests reactivity suitable for further derivatization, making it valuable in medicinal chemistry for targeted modifications. The isopropyl-substituted phenyl group may contribute to lipophilicity, influencing bioavailability in bioactive applications. This compound is primarily of interest in research settings for developing novel therapeutic or crop protection agents.
ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate structure
952987-22-3 structure
商品名:ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
CAS番号:952987-22-3
MF:C17H21N3O3S
メガワット:347.43194270134
CID:6305031
PubChem ID:16883964

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
    • F5011-0241
    • ethyl N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate
    • ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
    • ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
    • 952987-22-3
    • AKOS024488610
    • インチ: 1S/C17H21N3O3S/c1-4-23-17(22)20-16-18-12(10-24-16)9-15(21)19-14-8-6-5-7-13(14)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,21)(H,18,20,22)
    • InChIKey: ZLFYNYSUZLCEJY-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(=O)OCC)=NC(=C1)CC(NC1C=CC=CC=1C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 347.13036271g/mol
  • どういたいしつりょう: 347.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5011-0241-15mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
15mg
$89.0 2023-09-10
Life Chemicals
F5011-0241-2μmol
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5011-0241-1mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
1mg
$54.0 2023-09-10
Life Chemicals
F5011-0241-20μmol
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5011-0241-4mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
4mg
$66.0 2023-09-10
Life Chemicals
F5011-0241-10mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
10mg
$79.0 2023-09-10
Life Chemicals
F5011-0241-5μmol
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5011-0241-2mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
2mg
$59.0 2023-09-10
Life Chemicals
F5011-0241-25mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
25mg
$109.0 2023-09-10
Life Chemicals
F5011-0241-5mg
ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
952987-22-3
5mg
$69.0 2023-09-10

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 関連文献

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamateに関する追加情報

Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate: A Comprehensive Overview

Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate, identified by the CAS number 952987-22-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule incorporates a phenyl group substituted with a propan-2-yl moiety, further linked to a carbamoyl group and a thiazole ring. This combination of functional groups contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate has been investigated for its potential as a bioactive agent, with researchers exploring its ability to inhibit key enzymes involved in inflammatory pathways. The presence of the propan-2-yloxyphenyl group enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability in biological systems.

The synthesis of this compound involves a multi-step process that includes the formation of the thiazole ring followed by subsequent functionalization. Researchers have optimized reaction conditions to improve yield and purity, employing techniques such as microwave-assisted synthesis and catalytic coupling reactions. These advancements have made it possible to scale up production for preclinical studies.

In terms of structural analysis, Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate exhibits a rigid framework due to the thiazole ring system. This rigidity is essential for maintaining specific conformational geometries that are critical for molecular interactions with biological targets. Computational studies using molecular docking have revealed that the compound can bind effectively to proteins such as cyclooxygenase (COX)-1 and COX-2, which are key players in inflammation.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a high therapeutic index. The mechanism involves inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

Furthermore, Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol

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